molecular formula C7H8BrNOS B13173942 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one

Cat. No.: B13173942
M. Wt: 234.12 g/mol
InChI Key: CYPIMEVTJAGFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one typically involves the reaction of 4-bromothiophene with appropriate reagents to introduce the amino and propanone groups. One common method involves the use of bromination followed by amination and subsequent addition of the propanone group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially leading to biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-bromothiophen-3-yl)propan-1-one is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

3-amino-1-(4-bromothiophen-3-yl)propan-1-one

InChI

InChI=1S/C7H8BrNOS/c8-6-4-11-3-5(6)7(10)1-2-9/h3-4H,1-2,9H2

InChI Key

CYPIMEVTJAGFLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)C(=O)CCN

Origin of Product

United States

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